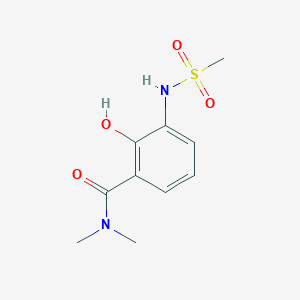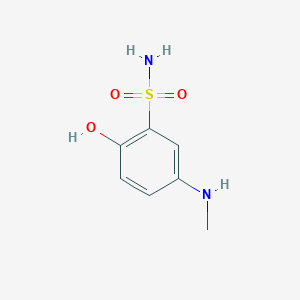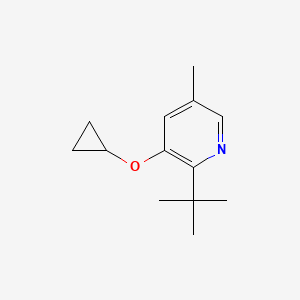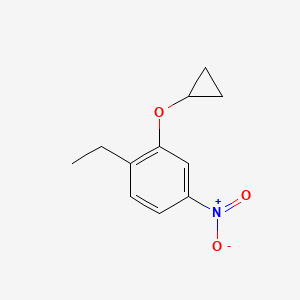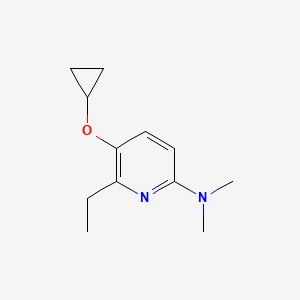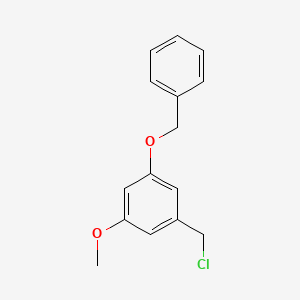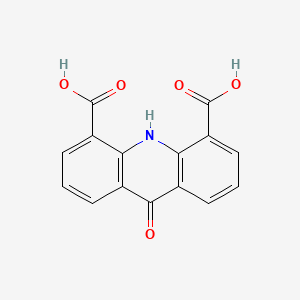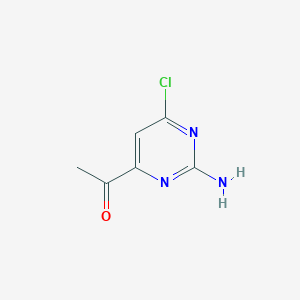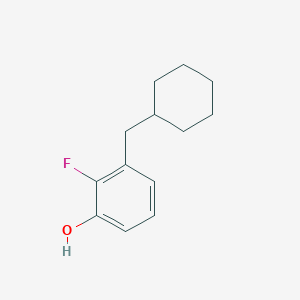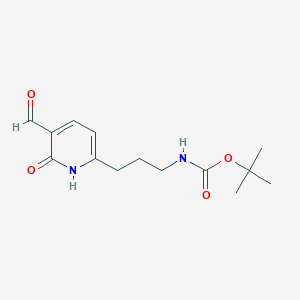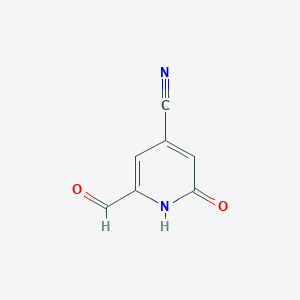
2-Formyl-6-hydroxyisonicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formyl-6-hydroxyisonicotinonitrile is an organic compound with the molecular formula C7H4N2O2
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Formyl-6-hydroxyisonicotinonitrile typically involves the reaction of 2-hydroxyisonicotinonitrile with formylating agents under controlled conditions. One common method includes the use of formic acid and acetic anhydride as reagents, with the reaction being carried out under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 2-Formyl-6-hydroxyisonicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Formyl-6-hydroxyisonicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mecanismo De Acción
The mechanism by which 2-Formyl-6-hydroxyisonicotinonitrile exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or interfere with essential metabolic processes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Comparación Con Compuestos Similares
- 2-Hydroxyisonicotinonitrile
- 2-Formylisonicotinonitrile
- 6-Hydroxyisonicotinonitrile
Comparison: Compared to these similar compounds, 2-Formyl-6-hydroxyisonicotinonitrile is unique due to the presence of both formyl and hydroxyl groups on the isonicotinonitrile backboneFor example, the formyl group can participate in condensation reactions, while the hydroxyl group can undergo substitution or oxidation .
Propiedades
Fórmula molecular |
C7H4N2O2 |
|---|---|
Peso molecular |
148.12 g/mol |
Nombre IUPAC |
2-formyl-6-oxo-1H-pyridine-4-carbonitrile |
InChI |
InChI=1S/C7H4N2O2/c8-3-5-1-6(4-10)9-7(11)2-5/h1-2,4H,(H,9,11) |
Clave InChI |
PSXBCOASQQHPMG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(NC1=O)C=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


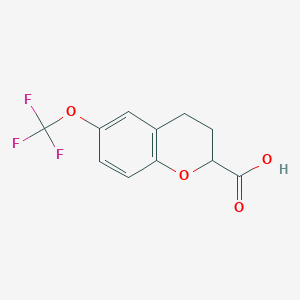
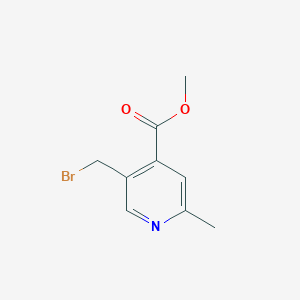
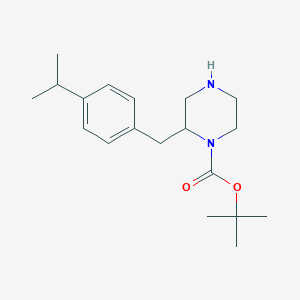
![5H-Pyrrolo[2,3-E][1,2,4]triazine](/img/structure/B14843980.png)
